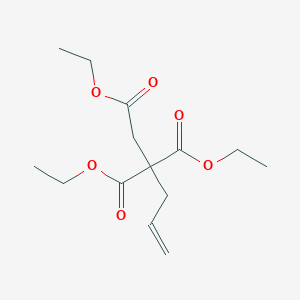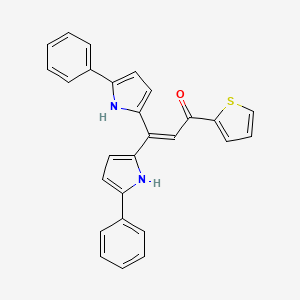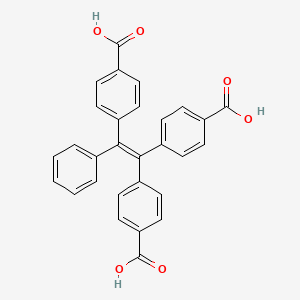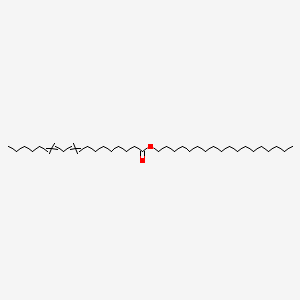
9,12-Octadecadienoic acid (9Z,12Z)-, octadecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearyl linoleate, also known as octadecyl (9Z,12Z)-octadeca-9,12-dienoate, is a wax ester formed from stearyl alcohol and linoleic acid. It is a long-chain fatty ester with the molecular formula C36H68O2. This compound is commonly found in various natural sources and is used in a wide range of applications, including cosmetics, pharmaceuticals, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stearyl linoleate can be synthesized through the esterification of stearyl alcohol with linoleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, stearyl linoleate is produced using similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids or enzymes. The product is then purified through distillation or other separation techniques to obtain high-purity stearyl linoleate .
Análisis De Reacciones Químicas
Types of Reactions
Stearyl linoleate undergoes various chemical reactions, including:
Oxidation: The double bonds in the linoleate moiety can be oxidized to form epoxides, hydroxyl groups, or other oxygenated derivatives.
Hydrogenation: The double bonds can be hydrogenated to form stearyl stearate, a saturated ester.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield stearyl alcohol and linoleic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, ozone, and hydrogen peroxide.
Hydrogenation: Catalysts such as palladium on carbon or nickel are used under hydrogen gas.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Hydrogenation: Stearyl stearate.
Hydrolysis: Stearyl alcohol and linoleic acid.
Aplicaciones Científicas De Investigación
Stearyl linoleate has diverse applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as an emollient in topical formulations.
Industry: Utilized as a lubricant, plasticizer, and component in cosmetics and personal care products .
Mecanismo De Acción
The mechanism of action of stearyl linoleate involves its interaction with cell membranes and lipid metabolism pathways. As a long-chain fatty ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it can be hydrolyzed to release stearyl alcohol and linoleic acid, which are involved in various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Stearyl oleate: An ester of stearyl alcohol and oleic acid.
Arachidyl oleate: An ester of arachidyl alcohol and oleic acid.
Cetyl palmitate: An ester of cetyl alcohol and palmitic acid
Uniqueness
Stearyl linoleate is unique due to its polyunsaturated nature, which imparts different physical and chemical properties compared to saturated or monounsaturated esters. Its double bonds make it more reactive in oxidation and hydrogenation reactions, and its integration into lipid bilayers can influence membrane dynamics differently than saturated esters .
Propiedades
IUPAC Name |
octadecyl octadeca-9,12-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20H,3-11,13,15-17,19,21-35H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHTZVUDPQWCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-isopropyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole](/img/structure/B15157510.png)
![[(E)-but-2-enyl]-triphenyl-phosphonium chloride](/img/structure/B15157518.png)
![(3R,4S)-4-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-2,3-diol](/img/structure/B15157522.png)
![[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B15157527.png)
![9-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B15157537.png)

methanone O-propyloxime](/img/structure/B15157548.png)
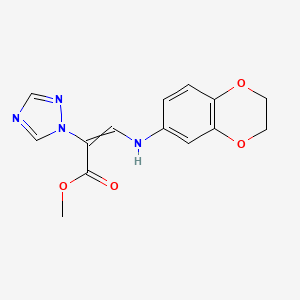
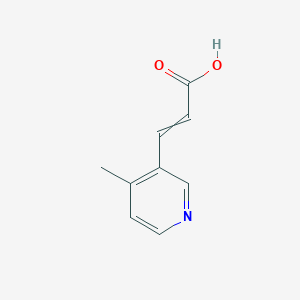
![4-chloro-N'-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide](/img/structure/B15157572.png)
